molecular formula C7H17ClN2 B13817260 N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride

N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride

Cat. No.: B13817260
M. Wt: 164.67 g/mol
InChI Key: ZYVDMNPKLPOSTD-UHFFFAOYSA-N
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Description

N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H16N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride typically involves the methylation of (1-methylpyrrolidin-3-yl)methanamine. One common method is the reductive amination of (1-methylpyrrolidin-3-yl)methanamine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: N-alkyl or N-acyl derivatives

Mechanism of Action

The mechanism of action of N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H17ClN2

Molecular Weight

164.67 g/mol

IUPAC Name

N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H16N2.ClH/c1-8-5-7-3-4-9(2)6-7;/h7-8H,3-6H2,1-2H3;1H

InChI Key

ZYVDMNPKLPOSTD-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCN(C1)C.Cl

Origin of Product

United States

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